

Crystal Structure of Peramivir Bound to Neuraminidase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the crystal structure of the antiviral drug **peramivir** in complex with influenza neuraminidase. It consolidates crystallographic data, quantitative binding information, and detailed experimental methodologies to serve as a comprehensive resource for researchers in virology and drug development.

Introduction to Peramivir and Neuraminidase

Influenza virus neuraminidase (NA) is a critical enzyme that facilitates the release of progeny virions from infected host cells, thereby promoting the spread of infection.[1] It functions by cleaving terminal sialic acid residues from glycoconjugates on the surface of infected cells.[1] The active site of the neuraminidase enzyme is highly conserved across influenza A and B viruses, making it an attractive target for antiviral drugs.[1]

Peramivir is a potent, intravenously administered neuraminidase inhibitor.[2] It is a cyclopentane analogue designed to mimic the transition state of the sialic acid substrate, binding tightly to the NA active site and preventing its enzymatic action.[1] This inhibition leads to the aggregation of newly formed virus particles on the cell surface, limiting the spread of the infection. The unique chemical structure of **peramivir**, particularly its C4-guanidino group and hydrophobic side chain, allows for strong interactions with the hydrophilic pockets of the neuraminidase active site, resulting in a slow dissociation rate.



Quantitative Binding Data

The efficacy of **peramivir** is underscored by its low nanomolar to sub-nanomolar inhibitory concentrations (IC50) against a wide range of influenza A and B strains. The following tables summarize key crystallographic data and in vitro inhibitory activities of **peramivir** against various neuraminidase subtypes.

Table 1: Crystallographic Data for **Peramivir**-Neuraminidase Complexes

PDB ID	Influenza Strain	Neuraminid ase Subtype	Resolution (Å)	R-Value Work	R-Value Free
4MWV	Influenza A virus (A/Anhui/1/20 13)	H7N9	2.00	0.148	0.177
2HTU	Influenza A virus	N8	2.20	0.222	0.286

Table 2: In Vitro Inhibitory Activity of Peramivir against Influenza Neuraminidase



Influenza Virus Strain	Neuraminidase Subtype	Assay Type	IC50 (nM)	Reference
A(H1N1)pdm09	N1	Fluorescence- based NI assay	0.62 - 1.78 (Geometric Mean Ratio)	
A(H3N2)	N2	Fluorescence- based NI assay	0.73 - 1.35 (Geometric Mean Ratio)	_
Influenza B	-	Fluorescence- based NI assay	0.48 - 1.12 (Geometric Mean Ratio)	_
HPAI A(H5N1)	N1	Fluorescence- based NI assay	0.09 - 0.21 (Median)	-

Structural Insights into Peramivir Binding

The crystal structure of **peramivir** bound to neuraminidase reveals the molecular basis for its potent inhibitory activity. **Peramivir** occupies the active site of the enzyme, which is composed of highly conserved catalytic and framework residues.

Key interactions involve:

- Guanidino Group: The C4-guanidino group of **peramivir** forms stable hydrogen bonds and electrostatic interactions with the acidic residues E119, D151, and E227.
- Carboxylate Group: The carboxylate moiety interacts with the highly conserved arginine triad (R118, R292, and R371).
- Hydrophobic Side Chain: The hydrophobic pentyl side chain makes favorable contacts within a hydrophobic pocket of the active site.

These extensive interactions anchor **peramivir** firmly within the active site, leading to its slow dissociation and prolonged inhibition of the enzyme.



Experimental Protocols Crystallization of the Peramivir-Neuraminidase Complex

This protocol is a representative method synthesized from common protein crystallization techniques and details from relevant PDB depositions.

- 1. Protein Expression and Purification:
- The neuraminidase head domain is typically expressed in an insect cell system (e.g., Spodoptera frugiperda) using a baculovirus vector.
- The expressed protein is purified from the cell culture supernatant using a combination of affinity, ion-exchange, and size-exclusion chromatography.
- Protein purity should be >95% as assessed by SDS-PAGE, and the protein should be concentrated to 5-10 mg/mL in a suitable buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl).
- 2. Co-crystallization using Hanging Drop Vapor Diffusion:
- Crystals are grown at a constant temperature (e.g., 293 K).
- The protein solution is incubated with a 5-10 fold molar excess of **peramivir** for at least 1 hour on ice prior to setting up crystallization trials.
- A 1 μ L drop of the protein-**peramivir** complex is mixed with 1 μ L of the reservoir solution on a siliconized coverslip.
- The coverslip is inverted and sealed over a well containing 500 μL of the reservoir solution. A
 typical reservoir solution contains a precipitant such as 1.6 M ammonium sulfate, and a
 buffer, for example, 0.1 M MES pH 6.5.
- Crystals typically appear within a few days to a week.

X-ray Diffraction Data Collection and Structure Refinement

- 1. Crystal Harvesting and Cryo-protection:
- Crystals are carefully looped from the drop and briefly soaked in a cryo-protectant solution to
 prevent ice formation during data collection at cryogenic temperatures. The cryo-protectant is
 often the reservoir solution supplemented with 20-30% glycerol or ethylene glycol.
- The cryo-protected crystal is then flash-cooled in liquid nitrogen.



2. Data Collection:

- X-ray diffraction data are collected at a synchrotron source on a suitable detector.
- A complete dataset is obtained by rotating the crystal in the X-ray beam.
- 3. Structure Determination and Refinement:
- The structure is typically solved by molecular replacement using a previously determined neuraminidase structure as a search model.
- The initial model is refined against the collected diffraction data using software such as REFMAC. Manual model building and correction are performed using programs like COOT.
- Water molecules are added, and the final model is validated for its geometric quality and fit to the electron density map.

Neuraminidase Inhibition Assay (IC50 Determination)

This protocol describes a fluorescence-based assay to determine the 50% inhibitory concentration (IC50) of **peramivir**.

1. Reagents and Materials:

- Purified neuraminidase enzyme
- Peramivir stock solution
- Fluorescent substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
- Assay buffer (e.g., 33 mM MES pH 6.5, 4 mM CaCl2)
- Stop solution (e.g., 0.1 M glycine-NaOH pH 10.2)
- 96-well black microplates
- Fluorescence plate reader

2. Assay Procedure:

- Prepare serial dilutions of peramivir in the assay buffer.
- In a 96-well plate, add the diluted **peramivir** solutions and a fixed concentration of the neuraminidase enzyme. Include controls for no inhibitor (100% activity) and no enzyme (background).
- Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
- Incubate the plate at 37°C for 60 minutes.
- Stop the reaction by adding the stop solution.



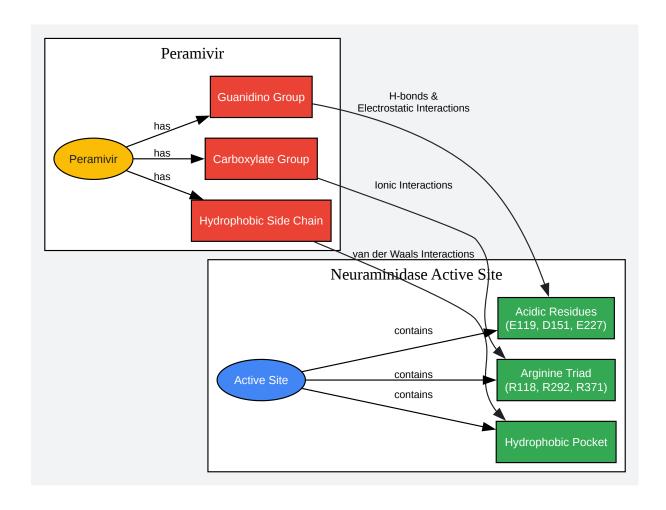
 Measure the fluorescence of the product (4-methylumbelliferone) using a plate reader with excitation at ~365 nm and emission at ~450 nm.

3. Data Analysis:

- Subtract the background fluorescence from all readings.
- Calculate the percentage of neuraminidase inhibition for each peramivir concentration relative to the no-inhibitor control.
- Plot the percentage inhibition against the logarithm of the peramivir concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

The following diagrams illustrate the key interactions and experimental workflow.





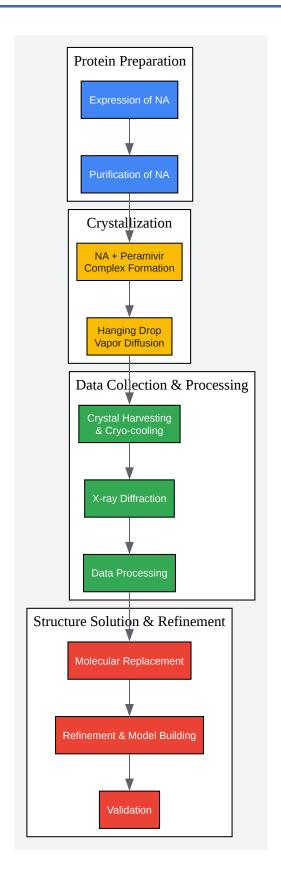
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Caption: **Peramivir**'s key functional groups and their interactions within the neuraminidase active site.





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Caption: Experimental workflow for determining the crystal structure of the **peramivir**-neuraminidase complex.

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- To cite this document: BenchChem. [Crystal Structure of Peramivir Bound to Neuraminidase: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663781#crystal-structure-of-peramivir-bound-to-neuraminidase]

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